molecular formula C5H9ClO2 B12985779 Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) CAS No. 98190-86-4

Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI)

Cat. No.: B12985779
CAS No.: 98190-86-4
M. Wt: 136.58 g/mol
InChI Key: CHTWJLYZRAJEKG-SCSAIBSYSA-N
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Description

Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) is a chemical compound with the molecular formula C5H9ClO2 It is an ester derivative of propanoic acid, characterized by the presence of a chlorine atom and a methyl group on the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) typically involves the esterification of 3-chloro-2-methylpropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-hydroxy-2-methylpropanoic acid methyl ester.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-methylpropanoic acid and methanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions, ammonia, or amines in aqueous or alcoholic solutions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 3-hydroxy-2-methylpropanoic acid methyl ester.

    Hydrolysis: 3-chloro-2-methylpropanoic acid and methanol.

    Reduction: 3-chloro-2-methylpropanol.

Scientific Research Applications

Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) depends on its chemical reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The chlorine atom can be involved in substitution reactions, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved are specific to the context in which the compound is used, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-bromo-2-chloro-, methyl ester: Similar structure but with a bromine atom instead of a chlorine atom.

    Propanoic acid, 3-chloro-2-methyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Propanoic acid, 2-chloro-, methyl ester: Similar structure but with the chlorine atom on the second carbon instead of the third.

Uniqueness

Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and potential applications. The (2S) configuration also adds to its uniqueness, as it can affect the compound’s interaction with biological systems and its overall chemical behavior.

Biological Activity

Propanoic acid, 3-chloro-2-methyl-, methyl ester, also known as methyl 3-chloropropionate, is an organic compound with the molecular formula C4_4H7_7ClO2_2 and a molecular weight of approximately 122.55 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C4_4H7_7ClO2_2
  • Molecular Weight: 122.55 g/mol
  • IUPAC Name: Propanoic acid, 3-chloro-2-methyl-, methyl ester

Biological Activity Overview

Research indicates that derivatives of methyl 3-chloropropionate exhibit significant biological activity, particularly as potential anticancer agents. Studies have shown that these compounds can selectively inhibit the proliferation of cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

  • Cellular Signaling Interference : The compound interacts with cellular signaling pathways, notably those mediated by heat shock proteins (HSPs), which are involved in protein folding and protection against stress.
  • Selective Targeting : Methyl 3-chloropropionate and its derivatives have demonstrated selective cytotoxicity towards cancer cells such as HCT-116 (colon cancer) and HeLa (cervical cancer) cells while exhibiting lower toxicity to non-cancerous cells like HEK-293 .

Case Studies

  • Anticancer Activity : A study involving the synthesis of various methyl 3-chloropropionate derivatives found that certain compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells. Compounds with the highest activity (IC50 = 0.12 mg/mL) indicated strong potential for further development as anticancer agents .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds may act through inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often implicated in cancer progression .

Comparative Table of Biological Activity

Compound NameIC50 (mg/mL)Target Cell TypeMechanism of Action
Methyl 3-chloropropionate derivative0.12HCT-116HDAC inhibition, HSP90 signaling
Methyl 3-chloropropionate derivative0.81HCT-116HDAC inhibition, HSP90 signaling
Standard Drug (Doxorubicin)2.29HeLaTopoisomerase II inhibition

Synthesis and Applications

Methyl 3-chloropropionate can be synthesized through various methods including:

  • Esterification : Reacting 3-chloro-2-methyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst.
  • Chlorination : Utilizing thionyl chloride or phosphorus pentachloride to introduce chlorine at the desired position.

This compound serves not only in pharmaceutical applications but also as a precursor for the synthesis of more complex molecules used in drug development.

Properties

CAS No.

98190-86-4

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

methyl (2S)-3-chloro-2-methylpropanoate

InChI

InChI=1S/C5H9ClO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1

InChI Key

CHTWJLYZRAJEKG-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CCl)C(=O)OC

Canonical SMILES

CC(CCl)C(=O)OC

Origin of Product

United States

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